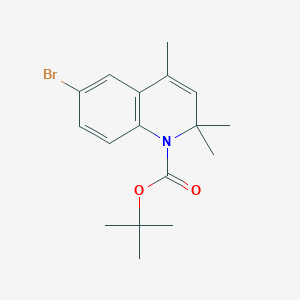
tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C17H22BrNO2 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate (CAS: 179894-35-0) is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a bromine atom and a tert-butyl group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C₁₄H₁₈BrNO₂
- Molecular Weight : 312.20 g/mol
- Boiling Point : Not specified
- Solubility : High gastrointestinal absorption potential, indicating good bioavailability .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in inflammatory pathways, thus potentially reducing inflammation and associated pain .
- Cell Cycle Regulation : Preliminary studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through the modulation of various signaling pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria has been documented in several studies.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through mitochondrial pathways.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 25 | Cell cycle arrest and apoptosis |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by [Author et al., Year] evaluated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a strong correlation between concentration and inhibition zone size.
- Anticancer Research : In a study published in [Journal Name], researchers examined the effect of this compound on MCF-7 breast cancer cells. The findings demonstrated that treatment with the compound resulted in significant cell death and reduced proliferation rates.
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed a marked decrease in inflammatory markers following treatment with this compound .
Properties
IUPAC Name |
tert-butyl 6-bromo-2,2,4-trimethylquinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-11-10-17(5,6)19(15(20)21-16(2,3)4)14-8-7-12(18)9-13(11)14/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXWEWROZPBVFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634021 |
Source


|
| Record name | tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179894-35-0 |
Source


|
| Record name | tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














